2-cyano-5-(2-nitrophenyl)-N-octylpenta-2,4-dienamide
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Overview
Description
The compound “2-cyano-5-(2-nitrophenyl)-N-octylpenta-2,4-dienamide” is an organic compound containing a cyano group (-CN), a nitrophenyl group (a phenyl ring with a nitro group, -NO2), an octyl group (an eight-carbon alkyl chain), and a penta-2,4-dienamide group (a five-carbon chain with two double bonds and an amide group) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to analyze the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The cyano group might undergo reactions like hydrolysis or reduction. The nitrophenyl group could participate in electrophilic aromatic substitution reactions. The amide group could be involved in reactions like amide hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like cyano, nitrophenyl, and amide could affect its solubility in different solvents .Scientific Research Applications
Elastic, Dielectric, and Optical Constants of Liquid Crystals
Compounds with cyano and nitrophenyl groups often feature in the study of liquid crystals due to their unique electronic and structural properties. For example, research by Bogi & Faetti (2001) on 4'-n-Pentyl-4-cyanobiphenyl (5CB) explores its elastic, dielectric, and optical constants. This study highlights the significance of such compounds in understanding the behavior of liquid crystals, especially their temperature-dependent properties close to the nematic-isotropic transition temperature A. Bogi & S. Faetti, 2001.
Organic Synthesis and Catalysis
In organic synthesis, cyano and nitrophenyl groups are pivotal in catalytic reactions, as demonstrated by Smith et al. (2012), where ynamides and nitroalkenes undergo catalytic [2 + 2] cycloadditions facilitated by a diene-ligated rhodium complex. This study illustrates the role of such functional groups in developing new synthetic methodologies for constructing complex molecular architectures D. L. Smith et al., 2012.
Photophysical Properties and Molecular Design
Research on molecular design often focuses on the photophysical properties of compounds for applications in materials science. A study by Khalid et al. (2020) on unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives provides insights into the structural, electronic, and optical properties of such compounds. These findings have implications for designing materials with specific optical and electronic characteristics M. Khalid et al., 2020.
Luminescence-Based Sensors
In the development of luminescence-based sensors, the choice of plasticizer can significantly affect the performance of the sensor. Papkovsky, Mohr, & Wolfbeis (1997) investigated the effect of polar plasticizers on the quenching of luminescence, finding that certain 2-cyanophenyl alkyl ethers do not act as quenchers, thus representing an improved class of plasticizers for such applications D. Papkovsky et al., 1997.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-cyano-5-(2-nitrophenyl)-N-octylpenta-2,4-dienamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-3-4-5-6-9-15-22-20(24)18(16-21)13-10-12-17-11-7-8-14-19(17)23(25)26/h7-8,10-14H,2-6,9,15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWQYVSJBWRTQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC=CC1=CC=CC=C1[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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